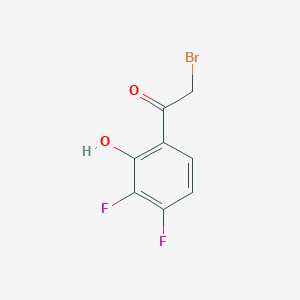

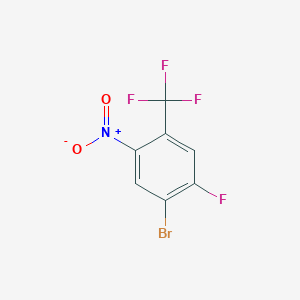

1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene

Descripción general

Descripción

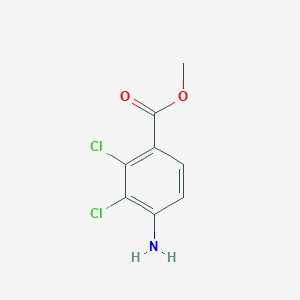

“1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H2BrF4NO2 . It has a molecular weight of 288 .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic trifluoromethoxylation of alkyl halides . A practical method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2BrF4NO2/c8-4-2-6(13(14)15)3(1-5(4)9)7(10,11)12/h1-2H . This code provides a standard way to encode the compound’s molecular structure and formula.. It is stored at room temperature and is in solid form . The melting point is 84-85°C .

Aplicaciones Científicas De Investigación

Organometallic Synthesis

1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene has been utilized as a starting material in organometallic synthesis. Research by Porwisiak and Schlosser (1996) demonstrates its use in generating synthetically valuable intermediates like phenylmagnesium, phenyllithium, and phenylcopper compounds. This versatile starting material allows for a range of organometallic reactions, showcasing its significance in synthetic chemistry (Porwisiak & Schlosser, 1996).

Nucleophilic Aromatic Substitution

Ajenjo et al. (2016) explored the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound related to this compound. They successfully replaced the fluorine atom with various nucleophiles, yielding novel benzenes with 3,5-disubstitution patterns. This research highlights the potential for chemical modifications and the synthesis of new compounds through nucleophilic substitution reactions (Ajenjo et al., 2016).

Analytical Chemistry Applications

In the field of analytical chemistry, Jastrzębska et al. (2016) developed a novel method using 1-fluoro-2-nitro-4-(trifluoromethyl)benzene for the precolumn derivatization of biogenic amines, facilitating their chromatographic determination in wine samples. This method showcases the compound's utility in enhancing analytical procedures, offering improved repeatability, accuracy, and efficiency in the analysis of complex matrices like wine (Jastrzębska et al., 2016).

Material Science

In material science, compounds like this compound serve as critical intermediates in the synthesis of advanced materials. Xie et al. (2001) synthesized soluble fluoro-polyimides using a fluorine-containing aromatic diamine derived from a similar compound, demonstrating the role of such chemicals in creating high-performance polymers with excellent thermal stability and low moisture absorption. This application underscores the importance of halogenated benzenes in developing new materials with desirable properties for various technological applications (Xie et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential applications in pharmaceuticals and agrochemicals, given the unique properties of the trifluoromethoxy group . Additionally, improving the synthesis methods to overcome current limitations and challenges could be another area of focus .

Mecanismo De Acción

Target of Action

It’s known that this compound is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

It’s known that this compound can participate in substitution and coupling reactions . In these reactions, the bromine atom is likely to be replaced by other groups or atoms, leading to the formation of new compounds.

Pharmacokinetics

Its physical properties such as boiling point (2638±400 °C) and density (1855±006 g/cm3) suggest that it could have significant bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene. For instance, the reaction conditions (such as temperature, pH, and the presence of other reactants) can affect its reactivity and the outcome of the reactions it participates in .

Propiedades

IUPAC Name |

1-bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO2/c8-4-2-6(13(14)15)3(1-5(4)9)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITRJNDEZMOHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)

![tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1381713.png)

![6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1381714.png)

![4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1381717.png)